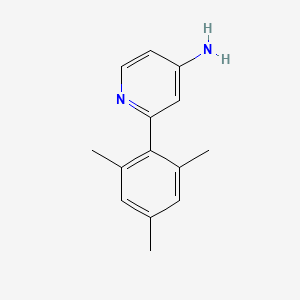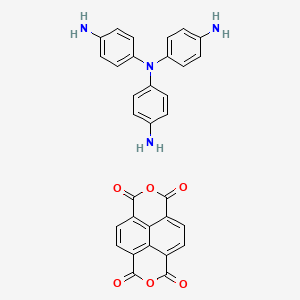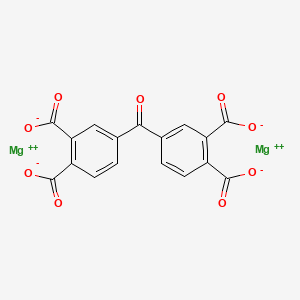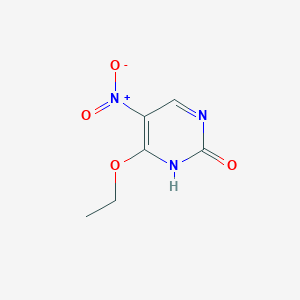
Aluminum trioctyl triphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum trioctyl triphosphonate: is a chemical compound with the molecular formula C24H54AlO9P3 . It is a coordination complex where aluminum is bonded to three octyl groups and three triphosphonate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of aluminum trioctyl triphosphonate typically involves the reaction of aluminum salts with trioctyl phosphonic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene or hexane, at elevated temperatures. The process involves the formation of a coordination complex between aluminum and the phosphonate ligands .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps, such as recrystallization or chromatography, to remove impurities and achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: : Aluminum trioctyl triphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state aluminum compounds.
Substitution: The octyl groups or phosphonate ligands can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds can be employed for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various substituted phosphonate derivatives .
Applications De Recherche Scientifique
Chemistry: : Aluminum trioctyl triphosphonate is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique coordination properties make it an effective catalyst for these processes .
Biology: : In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery systems .
Medicine: : The compound is being investigated for its potential therapeutic applications, including its use as an adjuvant in vaccines. Its ability to enhance the immune response makes it a valuable component in vaccine formulations .
Industry: : In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants. Its ability to form protective coatings on metal surfaces helps prevent corrosion and extend the lifespan of industrial equipment .
Mécanisme D'action
The mechanism of action of aluminum trioctyl triphosphonate involves its ability to form stable coordination complexes with various molecules. In biological systems, it can interact with cellular components, leading to enhanced drug delivery or immune response. The molecular targets and pathways involved include interactions with cell membranes, proteins, and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum tris(acetylacetonate): Another aluminum coordination complex with different ligands.
Aluminum tris(ethylacetoacetate): Similar structure but with ethylacetoacetate ligands.
Aluminum tris(phenylphosphonate): Contains phenylphosphonate ligands instead of octylphosphonate .
Uniqueness: : Aluminum trioctyl triphosphonate is unique due to its specific ligand structure, which imparts distinct properties such as enhanced solubility in organic solvents and specific reactivity patterns. These properties make it particularly suitable for applications in catalysis, drug delivery, and industrial processes .
Propriétés
Formule moléculaire |
C24H45AlO27P9-15 |
|---|---|
Poids moléculaire |
1071.3 g/mol |
Nom IUPAC |
aluminum;1,1-diphosphonatooctyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/3C8H21O9P3.Al/c3*1-2-3-4-5-6-7-8(18(9,10)11,19(12,13)14)20(15,16)17;/h3*2-7H2,1H3,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17);/q;;;+3/p-18 |
Clé InChI |
GTOHFNYEHVTINV-UHFFFAOYSA-A |
SMILES canonique |
CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)

